6-Fluoro-2-methoxy-3-methylbenzoic acid
Overview
Description
6-Fluoro-2-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate . The methyl group is often introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of 6-Fluoro-2-methoxy-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: This compound can be converted to 6-Fluoro-2-methoxy-3-carboxybenzoic acid.
Reduction: The reduction of the carboxylic acid group yields 6-Fluoro-2-methoxy-3-methylbenzyl alcohol.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-methoxy-3-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxy-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form strong hydrogen bonds . The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Fluoro-2-methoxy-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups. The presence of both a methoxy and a methyl group, along with the fluorine atom, provides distinct chemical properties that can be exploited in various applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-fluoro-2-methoxy-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-4-6(10)7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQBMUBHZRGQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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